molecular formula C10H14FN3 B13658476 1-(2-Fluoropyridin-3-yl)-4-methylpiperazine

1-(2-Fluoropyridin-3-yl)-4-methylpiperazine

Cat. No.: B13658476
M. Wt: 195.24 g/mol
InChI Key: ACXHTCQVWAFDSL-UHFFFAOYSA-N
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Description

1-(2-Fluoropyridin-3-yl)-4-methylpiperazine is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of a fluorine atom in the pyridine ring significantly alters its electronic properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoropyridin-3-yl)-4-methylpiperazine typically involves the reaction of 2-fluoropyridine with 4-methylpiperazine. One common method is the nucleophilic aromatic substitution reaction, where 2-fluoropyridine reacts with 4-methylpiperazine under basic conditions to form the desired product . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoropyridin-3-yl)-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides or other oxidized derivatives.

    Reduction: Piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Fluoropyridin-3-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluoropyridin-3-yl)-4-methylpiperazine is unique due to the combination of the fluorinated pyridine ring and the piperazine moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H14FN3

Molecular Weight

195.24 g/mol

IUPAC Name

1-(2-fluoropyridin-3-yl)-4-methylpiperazine

InChI

InChI=1S/C10H14FN3/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3

InChI Key

ACXHTCQVWAFDSL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(N=CC=C2)F

Origin of Product

United States

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